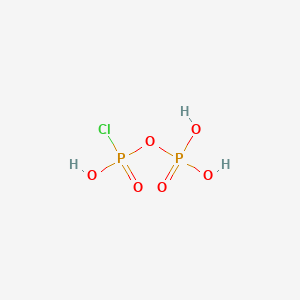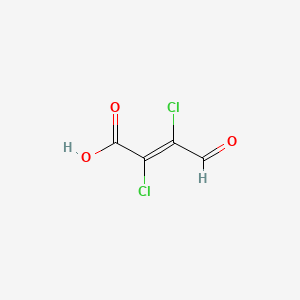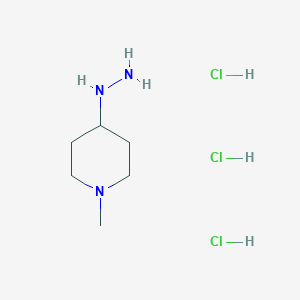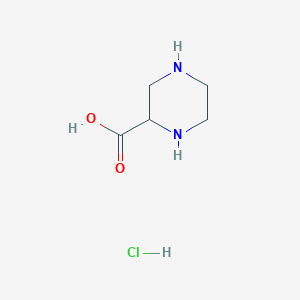![molecular formula C17H29Cl2N3O2 B7853820 6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl](/img/structure/B7853820.png)
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl is a complex organic compound with a unique structure that includes a benzoxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl involves multiple steps. The starting materials typically include ethylamine, dimethylaminopropylamine, and a benzoxazine precursor. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
化学反应分析
Types of Reactions
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
科学研究应用
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions and physiological responses.
相似化合物的比较
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Known for its use in peptide synthesis and as a carboxyl activating agent.
Cabergoline: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Uniqueness
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-(1-aminoethyl)-4-[3-(dimethylamino)propyl]-2-ethyl-1,4-benzoxazin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.2ClH/c1-5-15-17(21)20(10-6-9-19(3)4)14-11-13(12(2)18)7-8-16(14)22-15;;/h7-8,11-12,15H,5-6,9-10,18H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMSFFGXXCPMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)C(C)N)CCCN(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)

![Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt](/img/structure/B7853760.png)




![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)





